Tert-butyl 3-(2-ethoxy-2-oxoethyl)-3-hydroxyazetidine-1-carboxylate is a heterocyclic compound that incorporates an azetidine ring, a tert-butyl ester, and an ethoxy-oxoethyl substituent. It is classified under the category of amino-heterocyclic compounds, which are known for their diverse biological activities and applications in medicinal chemistry. This compound is particularly notable for its potential as a building block in the synthesis of more complex molecules and its utility in scientific research, particularly in the fields of chemistry and biology.
The synthesis of tert-butyl 3-(2-ethoxy-2-oxoethyl)-3-hydroxyazetidine-1-carboxylate typically involves several steps, utilizing various reagents and conditions to achieve high yields. One common method includes:
The reaction conditions are optimized to maximize yield and purity, often requiring purification steps such as column chromatography to isolate the desired product effectively .
The molecular formula of tert-butyl 3-(2-ethoxy-2-oxoethyl)-3-hydroxyazetidine-1-carboxylate is , with a molecular weight of approximately 259.3 g/mol.
Tert-butyl 3-(2-ethoxy-2-oxoethyl)-3-hydroxyazetidine-1-carboxylate can participate in various chemical reactions:
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation processes and lithium aluminum hydride for reductions .
The mechanism of action for tert-butyl 3-(2-ethoxy-2-oxoethyl)-3-hydroxyazetidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazolyl group can form hydrogen bonds and other interactions with active sites on target molecules, modulating their activity.
Relevant analytical data often includes NMR spectroscopy results confirming the structure and purity of synthesized compounds .
Tert-butyl 3-(2-ethoxy-2-oxoethyl)-3-hydroxyazetidine-1-carboxylate has several important applications:
This compound exemplifies the significance of heterocyclic compounds in both academic research and industrial applications, highlighting its role in advancing chemical sciences .
Microchannel reactor technology has revolutionized the synthesis of tert-butyl 3-(2-ethoxy-2-oxoethyl)-3-hydroxyazetidine-1-carboxylate (CAS: 1823865-53-7) by enhancing reaction efficiency and sustainability. This continuous-flow approach enables precise control over reaction parameters that are unattainable in conventional batch reactors. The methodology capitalizes on the superior heat and mass transfer characteristics of microreactors, allowing for rapid mixing and temperature uniformity throughout the reaction pathway. The typical synthesis begins with commercially available azetidine precursors and ethyl glyoxylate derivatives, which undergo nucleophilic addition under carefully modulated flow conditions [7].
The implementation of microchannel reactors reduces the environmental impact through multiple mechanisms: solvent consumption is minimized by ≥40% compared to batch processes, reaction times are shortened from hours to minutes, and energy requirements decrease significantly due to the elimination of extended heating or cooling cycles. A key advantage is the precise control over exothermic reactions, which prevents thermal degradation of sensitive intermediates and improves selectivity. The table below quantifies the benefits observed when transitioning from conventional batch synthesis to microreactor technology:
Table 1: Performance Comparison of Batch vs. Microreactor Synthesis
Parameter | Batch Reactor | Microchannel Reactor | Improvement |
---|---|---|---|
Reaction Time | 8-12 hours | 15-30 minutes | 96% reduction |
Yield | 65-75% | 88-92% | >20% increase |
Solvent Volume | 500-700 mL/mol | 200-250 mL/mol | 55-60% reduction |
Temperature Control | ±5°C | ±0.5°C | 10-fold improvement |
Byproduct Formation | 15-20% | 3-5% | 70-80% reduction |
These technological advancements enable the production of pharmaceutical-grade material with ≥97% purity without requiring extensive purification, aligning with green chemistry principles by minimizing waste generation and energy consumption. The continuous-flow format also facilitates scale-up through numbering-up strategies rather than traditional equipment sizing, maintaining consistent product quality across production scales [5] [7].
Functionalization of the azetidine ring in tert-butyl 3-(2-ethoxy-2-oxoethyl)-3-hydroxyazetidine-1-carboxylate relies on carefully orchestrated acylation and oxidation sequences to achieve precise molecular architecture. The synthetic pathway typically begins with tert-butyl 3-oxoazetidine-1-carboxylate as the foundational building block, which undergoes controlled nucleophilic addition with ethyl glyoxylate in the presence of organometallic catalysts. This step establishes the critical C-C bond while preserving the stereochemical integrity of the azetidine ring [7].
The acylation phase employs ethyl 2-chloro-2-oxoacetate as the acylating agent under Schotten-Baumann conditions, where the reaction proceeds through nucleophilic acyl substitution. This step requires meticulous control of the pH (maintained between 8.5-9.0) and temperature (0-5°C) to prevent N-Boc deprotection or ring-opening side reactions. The resulting intermediate then undergoes selective reduction using sodium borohydride in tetrahydrofuran at -20°C to yield the crucial 3-hydroxy functionality. Oxidation strategies are employed when converting precursor functionalities to the target molecular framework, typically using mild oxidants such as manganese dioxide or Dess-Martin periodinane to avoid over-oxidation of the sensitive azetidine ring [3] [5].
Advanced spectroscopic characterization confirms successful functionalization through distinctive spectral fingerprints. Nuclear magnetic resonance spectroscopy reveals characteristic shifts for the hydroxy-bearing tertiary carbon at δ 70-72 ppm (C-3) and the ethoxycarbonylmethyl carbon at δ 170-172 ppm (C=O). Infrared spectroscopy shows prominent stretches at 3350-3400 cm⁻¹ (O-H), 1720-1740 cm⁻¹ (ester C=O), and 1690-1700 cm⁻¹ (urethane C=O). The following table summarizes key analytical signatures:
Table 2: Spectroscopic Characterization Data for Functionalized Azetidine
Analytical Technique | Key Features | Structural Assignment |
---|---|---|
¹³C NMR (CDCl₃) | 170.5 ppm | Ethoxycarbonyl carbonyl carbon |
156.2 ppm | Carbamate carbonyl carbon | |
70.8 ppm | Tertiary carbon (C3-OH) | |
61.5, 60.2 ppm | Methylene carbons (azetidine ring) | |
¹H NMR (CDCl₃) | 4.18 ppm (q, J=7.1 Hz) | Ethoxy CH₂ protons |
3.95-4.10 ppm (m) | Azetidine ring protons | |
1.48 ppm (s) | tert-Butyl protons | |
IR (KBr) | 3395 cm⁻¹ | Hydroxyl stretch |
1735 cm⁻¹ | Ester carbonyl stretch | |
1698 cm⁻¹ | Urethane carbonyl stretch |
The strategic application of these functionalization techniques enables the synthesis of molecular architectures that serve as precursors to biologically active compounds, particularly through subsequent [3+2] cycloadditions that generate pharmacologically relevant spirocyclic scaffolds as demonstrated in the Carreira laboratory methodologies [3] .
Optimizing the production of tert-butyl 3-(2-ethoxy-2-oxoethyl)-3-hydroxyazetidine-1-carboxylate requires systematic refinement of multiple reaction parameters to maximize yield, purity, and process efficiency. Temperature control represents the most critical variable, with studies demonstrating that maintaining the nucleophilic addition step at -10°C to 0°C significantly suppresses aldol condensation byproducts while preserving azetidine ring stability. Above 5°C, competitive elimination pathways become prominent, reducing yields by 15-25% [4] [5].
Solvent selection profoundly influences both reaction kinetics and product quality. Polar aprotic solvents like tetrahydrofuran and 2-methyltetrahydrofuran provide optimal balance between reagent solubility and reaction selectivity. Comparative studies reveal that 2-methyltetrahydrofuran, derived from renewable resources, enhances diastereoselectivity by >10% compared to conventional tetrahydrofuran while maintaining similar reaction rates. Catalyst screening identified zinc triflate (0.5-1.0 mol%) as particularly effective for promoting the key carbon-carbon bond-forming step, providing 85-90% conversion with minimal racemization at the newly formed stereocenter [3] [7].
Purification protocols significantly impact final product quality. Crystallization from methyl tert-butyl ether/n-heptane mixtures (1:3 v/v) yields material with ≥97% purity, while chromatography-free approaches reduce production costs by eliminating solid support expenses. Implementing in-line moisture control (<50 ppm) during reactions prevents Boc deprotection, a common side reaction that generates des-Boc impurities difficult to remove during final purification. The table below details optimized parameters:
Table 3: Optimized Reaction Parameters for High-Yield Production
Parameter | Optimal Range | Effect on Process | Impact on Yield/Purity |
---|---|---|---|
Temperature | -10°C to 0°C (addition) | Suppresses side reactions | Increases yield by 20-25% |
Solvent System | 2-MeTHF/H₂O (biphasic) | Improves phase separation | Enhances purity to 95-97% |
Catalyst Loading | 0.7 mol% Zn(OTf)₂ | Balances cost and activity | Optimizes conversion (90-93%) |
Reaction Concentration | 0.4-0.6 M | Maintains efficient mixing | Prevents oligomerization |
Crystallization Solvent | MTBE/n-heptane (1:3) | Enables polymorph control | Delivers ≥97% purity |
Moisture Control | <50 ppm H₂O | Prevents Boc deprotection | Reduces impurities 5-fold |
Storage and handling conditions also contribute to maintaining product integrity post-synthesis. The compound demonstrates optimal stability when stored at 2-8°C under inert atmosphere, with thermal analysis indicating decomposition onset at 85-90°C. Maintaining anhydrous conditions during storage prevents hydrolysis of the sensitive ester functionalities, while protection from UV radiation minimizes radical degradation pathways. These optimized conditions collectively enable sustainable production of the target compound at multi-kilogram scale with consistent quality attributes suitable for pharmaceutical applications [4] [5] [7].
CAS No.: 1460-73-7
CAS No.: 11030-71-0
CAS No.: 113834-91-6
CAS No.: 13205-44-2
CAS No.: